(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c26-23(22-16-20-8-4-5-9-21(20)29-22)25-13-10-19(11-14-25)17-24-30(27,28)15-12-18-6-2-1-3-7-18/h1-9,12,15-16,19,24H,10-11,13-14,17H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEGRVRRLVVMSI-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a synthetic compound that combines a benzofuran moiety, a piperidine ring, and a sulfonamide functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where similar compounds have shown promise in therapeutic applications such as cancer treatment and neurological disorders.
The compound’s molecular formula is with a molecular weight of 424.5 g/mol. Its structural complexity allows for diverse interactions with biological targets, which is critical for its potential therapeutic effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O4S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 1235706-05-4 |
| IUPAC Name | This compound |
The biological activity of this compound is likely mediated through its ability to interact with specific molecular targets such as enzymes and receptors. The benzofuran moiety may enhance binding affinity due to π-π stacking interactions, while the piperidine ring could provide structural stability and specificity. The sulfonamide group may also contribute to the compound's overall bioavailability and pharmacokinetic properties.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities:
- Anticancer Activity : Compounds containing piperidine and benzofuran structures have been reported to inhibit tumor growth in various cancer cell lines.
- Neuroprotective Effects : Similar benzofuran derivatives have shown potential in protecting neuronal cells from oxidative stress.
- Anti-inflammatory Properties : Sulfonamide derivatives are often explored for their anti-inflammatory effects, which could be relevant for treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Study 1: Anticancer Activity
A study evaluated the anticancer properties of benzofuran-based piperidine derivatives against human breast cancer cells (MCF-7). The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Study 2: Neuroprotective Effects
In another study, a related compound was tested for neuroprotective effects in an in vitro model of Parkinson's disease. The results showed that the compound significantly reduced neuronal cell death induced by 6-OHDA (6-hydroxydopamine), indicating its potential as a therapeutic agent for neurodegenerative diseases.
Study 3: Anti-inflammatory Properties
Research on sulfonamide derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests that this compound could be explored for its anti-inflammatory properties.
Comparative Analysis
The unique combination of structural features in this compound differentiates it from other compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzofuran Derivatives | Benzofuran moiety | Anticancer |
| Piperidine Derivatives | Piperidine ring | Neuroprotective |
| Sulfonamide Compounds | Sulfonamide functional group | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with sulfonamide derivatives reported in recent literature, focusing on synthetic routes, structural features, and analytical characterization.
Structural Analogues from ChemComm Supplementary Data
Two compounds from Electronic Supplementary Material for ChemComm () serve as relevant comparators:
(E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide (4a)
N-(2,2-diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide (4b)
N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e)
N-(2-([1,1'-biphenyl]-4-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2f)
Key Observations :
- The target compound’s benzofuran-piperidine core distinguishes it from simpler sulfonamides like 4a/4b , which lack heterocyclic complexity. This structural divergence may enhance target selectivity but reduce synthetic accessibility.
- 2e/2f share the piperidine motif but incorporate tetramethylpiperidinyl-oxy and bulky aryl groups instead of benzofuran. These substitutions likely improve metabolic stability compared to the target compound’s benzofuran moiety, which may undergo oxidative metabolism .
Methodological Considerations for Similarity Assessment
As highlighted in PubMed (), compound similarity evaluation relies on structural and functional overlap. Key metrics include:
- Topological Similarity : The target compound’s benzofuran and piperidine groups align with privileged scaffolds in CNS drug design, akin to 2e/2f but distinct from 4a/4b .
- Pharmacophore Overlap : The (E)-ethenesulfonamide group in the target compound and 4a/4b suggests shared hydrogen-bonding and π-π stacking capabilities, critical for enzyme inhibition .
- Synthetic Complexity : GP1 protocols (used for 4a/4b , 2e/2f ) involve radical-mediated reactions, whereas the target compound’s synthesis likely requires coupling of preformed benzofuran-piperidine and sulfonamide modules, increasing step count and cost.
Q & A
Q. What are the critical steps and reagents for synthesizing (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide?
- Methodological Answer : Synthesis involves coupling the benzofuran-2-carbonyl group to the piperidine ring, followed by sulfonamide formation. Key reagents include:
- Coupling agents : N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for activating carboxylic acids .
- Solvents : Dichloromethane (DCM) or ethanol for reaction facilitation .
- Purification : Column chromatography or recrystallization to isolate the product .
Reaction conditions (temperature: 0–25°C, pH 7–9) and inert atmospheres (N₂) are critical to avoid side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific shifts for the benzofuran (δ 6.8–7.5 ppm) and sulfonamide (δ 3.1–3.5 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with methanol/water mobile phases .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z ~480 for [M+H]⁺) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in airtight containers under inert gas (argon) at -20°C to prevent degradation .
- Avoid exposure to moisture or light, as sulfonamides are prone to hydrolysis and photochemical reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and enhance yield .
Q. What strategies ensure stereochemical control during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) to direct E-configuration at the ethenesulfonamide moiety .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective steps .
Q. What mechanisms underlie its potential bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against acetylcholinesterase or carbonic anhydrase using fluorometric assays (IC₅₀ determination) .
- Molecular docking : Simulate binding to enzyme active sites (e.g., PDB: 4EY7) to identify key interactions (hydrogen bonds with sulfonamide S=O groups) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Purity validation : Re-analyze compound purity via HPLC and elemental analysis to rule out impurities .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature, buffer composition) .
- Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What structural modifications enhance its pharmacological profile?
- Methodological Answer :
- SAR studies :
- Replace benzofuran with other heterocycles (e.g., indole) to modulate lipophilicity .
- Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to enhance metabolic stability .
Q. How can computational modeling predict its pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use QikProp or SwissADME to estimate logP (target: 2–4), BBB permeability, and CYP450 inhibition .
- MD simulations : Analyze stability in lipid bilayers to predict membrane penetration .
Q. What are its degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
